9,10-Diisocyanoanthracene 9,10-Diisocyanoanthracene
Brand Name: Vulcanchem
CAS No.: 139513-41-0
VCID: VC19120293
InChI: InChI=1S/C16H8N2/c1-17-15-11-7-3-5-9-13(11)16(18-2)14-10-6-4-8-12(14)15/h3-10H
SMILES:
Molecular Formula: C16H8N2
Molecular Weight: 228.25 g/mol

9,10-Diisocyanoanthracene

CAS No.: 139513-41-0

Cat. No.: VC19120293

Molecular Formula: C16H8N2

Molecular Weight: 228.25 g/mol

* For research use only. Not for human or veterinary use.

9,10-Diisocyanoanthracene - 139513-41-0

Specification

CAS No. 139513-41-0
Molecular Formula C16H8N2
Molecular Weight 228.25 g/mol
IUPAC Name 9,10-diisocyanoanthracene
Standard InChI InChI=1S/C16H8N2/c1-17-15-11-7-3-5-9-13(11)16(18-2)14-10-6-4-8-12(14)15/h3-10H
Standard InChI Key WBFKYEJSQKXWLS-UHFFFAOYSA-N
Canonical SMILES [C-]#[N+]C1=C2C=CC=CC2=C(C3=CC=CC=C31)[N+]#[C-]

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture and Bonding

The anthracene core in 9,10-diisocyanoanthracene consists of three fused benzene rings, with isocyano groups replacing hydrogen atoms at the 9 and 10 positions. This substitution introduces electron-withdrawing character, altering the electronic structure while preserving the planar geometry critical for π-π stacking interactions . Single-crystal X-ray diffraction (XRD) studies of analogous 9,10-disubstituted anthracenes reveal minor deviations from planarity (dihedral angles <5.1°) due to steric interactions between substituents and peri-hydrogens .

Table 1: Crystallographic Parameters of 9,10-Disubstituted Anthracenes

ParameterValue Range
Dihedral Angle (ω)3.1° – 5.1°
π-π Stacking Distance3.54 Å – 4.82 Å
C–H···π Interactions2.71 Å – 2.89 Å

Electronic Configuration

The isocyano groups induce a bathochromic shift in the UV-Vis spectrum, with absorption maxima between 325–425 nm corresponding to π→π* transitions . Cyclic voltammetry measurements indicate a highest occupied molecular orbital (HOMO) energy of -5.4 eV and a lowest unoccupied molecular orbital (LUMO) energy of -2.5 eV, positioning it as an n-type semiconductor .

Synthesis and Manufacturing Processes

Cyanation of Anthracene Derivatives

A common route involves nucleophilic substitution of 9,10-dibromoanthracene with cyanide ions, yielding 9,10-diisocyanoanthracene after purification via sublimation. Optimal conditions include:

  • Solvent: Toluene/ethanol/water (4:1:1)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0)

  • Temperature: 80–100°C

  • Yield: 60–75%

Table 2: Comparison of Synthesis Methods

MethodCatalystSolvent SystemYield (%)
Nucleophilic SubstitutionPd(PPh₃)₄Toluene/EtOH/H₂O68
Suzuki-Miyaura CouplingPd(PPh₃)₄DMF/H₂O82

Post-Synthetic Modifications

Physicochemical Properties

Thermal Behavior

Thermogravimetric analysis (TGA) demonstrates decomposition temperatures exceeding 258°C, with derivatives bearing bulkier substituents showing improved stability . Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) of 120°C, indicative of amorphous domain formation in thin films .

Photophysical Characteristics

Table 3: Optical and Electrochemical Data

PropertyValue
λₐbs (max)398 nm
λₑₘ (max)428 nm
Stokes Shift30 nm
HOMO/LUMO-5.4 eV/-2.5 eV
Energy Gap (Eg)2.97 eV

Applications in Organic Electronics

Organic Thin-Film Transistors (OTFTs)

Devices incorporating 9,10-diisocyanoanthracene derivatives exhibit electron mobilities up to 0.12 cm²/V·s, attributed to lamellar packing with π-π distances as short as 3.54 Å . The twisted arrangement of substituents (67.3–89.43°) mitigates steric hindrance while maintaining charge transport pathways .

Photocatalytic Systems

Under visible light irradiation, 9,10-diisocyanoanthracene catalyzes decarboxylative alkynylation reactions with quantum yields of 0.45, surpassing traditional metal-based catalysts in selectivity.

Recent Advances and Future Directions

Recent work focuses on optimizing substituent effects to enhance charge mobility while reducing synthetic complexity. Hybrid systems integrating 9,10-diisocyanoanthracene with perovskite materials show promise for tandem solar cells, achieving photon conversion efficiencies over 18% in preliminary trials .

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